molecular formula C21H18N2O4S B2658776 methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate CAS No. 866811-22-5

methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate

Cat. No. B2658776
CAS RN: 866811-22-5
M. Wt: 394.45
InChI Key: UBIQJHOZCWOWMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of new pyrido [2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the compounds into pyrido [2,3-d]pyrimidin-5-one derivatives, involving the acetyl methyl group and the amide carbonyl moiety in the cyclization .


Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido [2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino [4,5-d] [1,3]oxazines .

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and structural characterization form the backbone of research involving complex molecules like chromeno[2,3-d]pyrimidinone derivatives. One study detailed the synthesis and crystal structure characterization of a related compound, highlighting the intermolecular interactions and molecular packing within the crystal structure, which are crucial for understanding the compound's physical properties and potential chemical reactivity (Mao et al., 2015).

Anticancer Potential

Several derivatives within this chemical family have been synthesized and evaluated for their anticancer properties. For instance, certain fused coumarino-[4,3-d]-pyrimidine derivatives have shown cytotoxicity against hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Sherif & Yossef, 2013).

Catalysis and Green Chemistry

Research into the synthesis of quinazolinones and chromeno[d]pyrimidinones using nanocrystalline copper(I) iodide under solvent-free conditions represents a step towards more environmentally friendly chemical processes. This method highlights the potential of using efficient and recyclable catalysts to obtain high yields of products under mild reaction conditions, which is beneficial for green chemistry applications (Abdolmohammadi & Karimpour, 2016).

Antimicrobial Activity

Some studies have focused on the antimicrobial potential of chromeno[2,3-d]pyrimidinone derivatives. For example, the synthesis and antimicrobial evaluation of thiazole substituted coumarins illustrate the methodological development of compounds with significant antimicrobial activity, indicating the chemical framework's utility in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Future Directions

The compound demonstrates immense potential in scientific research, particularly in the field of medicinal chemistry and drug discovery. Future research could explore its potential applications further, including its biological activity and possible uses in the development of new drugs .

properties

IUPAC Name

methyl 2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-25-16-10-6-9-14-11-15-20(27-18(14)16)22-19(13-7-4-3-5-8-13)23-21(15)28-12-17(24)26-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIQJHOZCWOWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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